4-(6,7-dimethoxy-1-((4-nitrophenoxy)methyl)-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-N,N-diethylbenzenesulfonamide
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Overview
Description
4-{6,7-DIMETHOXY-1-[(4-NITROPHENOXY)METHYL]-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBONYL}-N,N-DIETHYLBENZENE-1-SULFONAMIDE is a complex organic compound with a unique structure that includes multiple functional groups such as methoxy, nitrophenoxy, and sulfonamide
Preparation Methods
The synthesis of 4-{6,7-DIMETHOXY-1-[(4-NITROPHENOXY)METHYL]-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBONYL}-N,N-DIETHYLBENZENE-1-SULFONAMIDE involves multiple steps, starting with the preparation of the tetrahydroisoquinoline core This is typically achieved through a Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalystThe final step includes the sulfonation of the benzene ring to introduce the sulfonamide group .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitrophenoxy group can be reduced to an aminophenoxy group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Scientific Research Applications
4-{6,7-DIMETHOXY-1-[(4-NITROPHENOXY)METHYL]-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBONYL}-N,N-DIETHYLBENZENE-1-SULFONAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe to study enzyme-substrate interactions.
Medicine: It has potential therapeutic applications due to its ability to interact with specific biological targets.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and nitrophenoxy groups play a crucial role in binding to these targets, while the sulfonamide group enhances the compound’s solubility and stability. The pathways involved in its action include inhibition of enzyme activity and modulation of receptor signaling .
Comparison with Similar Compounds
Similar compounds include:
6,7-Dimethoxy-1-[(4-nitrophenoxy)methyl]-3,4-dihydroisoquinoline: Shares the tetrahydroisoquinoline core but lacks the sulfonamide group.
6,7-Dimethoxy-1-[(4-nitrophenoxy)methyl]-3,4-dihydro-2(1H)-isoquinolinyl}(3,4,5-triethoxyphenyl)methanone: Contains additional ethoxy groups, which may alter its chemical properties and biological activity.
Properties
Molecular Formula |
C29H33N3O8S |
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Molecular Weight |
583.7 g/mol |
IUPAC Name |
4-[6,7-dimethoxy-1-[(4-nitrophenoxy)methyl]-3,4-dihydro-1H-isoquinoline-2-carbonyl]-N,N-diethylbenzenesulfonamide |
InChI |
InChI=1S/C29H33N3O8S/c1-5-30(6-2)41(36,37)24-13-7-20(8-14-24)29(33)31-16-15-21-17-27(38-3)28(39-4)18-25(21)26(31)19-40-23-11-9-22(10-12-23)32(34)35/h7-14,17-18,26H,5-6,15-16,19H2,1-4H3 |
InChI Key |
GKPZNXGVZDSGHU-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCC3=CC(=C(C=C3C2COC4=CC=C(C=C4)[N+](=O)[O-])OC)OC |
Origin of Product |
United States |
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